Thiazole orange dimer YOYO 1

DNA binding affinity bis-intercalation single-molecule imaging

N,N,N',N'-Tetramethyl-N,N'-bis(3-(4-((3-methyl-2(3H)-benzoxazolylidene)methyl)quinolinium-1-yl)propyl)1,3-propanediaminium tetraiodide, commonly known as YOYO-1, is a tetracationic homodimeric cyanine dye belonging to the asymmetric monomethine cyanine class. It comprises two oxazole yellow (YO) chromophores linked by a central 1,3-propanediaminium spacer, yielding a symmetrical bis-intercalating structure with four positive charges.

Molecular Formula C49H58I4N6O2
Molecular Weight 1270.6 g/mol
Cat. No. B12368027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole orange dimer YOYO 1
Molecular FormulaC49H58I4N6O2
Molecular Weight1270.6 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-]
InChIInChI=1S/C49H58N6O2.4HI/c1-50-44-22-11-13-24-46(44)56-48(50)36-38-26-30-52(42-20-9-7-18-40(38)42)28-15-32-54(3,4)34-17-35-55(5,6)33-16-29-53-31-27-39(41-19-8-10-21-43(41)53)37-49-51(2)45-23-12-14-25-47(45)57-49;;;;/h7-14,18-27,30-31,36-37H,15-17,28-29,32-35H2,1-6H3;4*1H/q+4;;;;/p-4
InChIKeyGRRMZXFOOGQMFA-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N',N'-Tetramethyl-N,N'-bis(3-(4-((3-methyl-2(3H)-benzoxazolylidene)methyl)quinolinium-1-yl)propyl)1,3-propanediaminium tetraiodide (YOYO-1) for High-Affinity DNA Staining and Single-Molecule Analysis


N,N,N',N'-Tetramethyl-N,N'-bis(3-(4-((3-methyl-2(3H)-benzoxazolylidene)methyl)quinolinium-1-yl)propyl)1,3-propanediaminium tetraiodide, commonly known as YOYO-1, is a tetracationic homodimeric cyanine dye belonging to the asymmetric monomethine cyanine class [1]. It comprises two oxazole yellow (YO) chromophores linked by a central 1,3-propanediaminium spacer, yielding a symmetrical bis-intercalating structure with four positive charges [2]. The compound exists as an organic iodide salt with the molecular formula C49H58I4N6O2 and a molecular weight of 1270.6 g/mol [3]. YOYO-1 is virtually non-fluorescent in aqueous solution but undergoes a dramatic increase in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA), making it a widely adopted probe for nucleic acid detection, single-molecule imaging, and super-resolution microscopy [4].

Why N,N,N',N'-Tetramethyl-N,N'-bis(3-(4-((3-methyl-2(3H)-benzoxazolylidene)methyl)quinolinium-1-yl)propyl)1,3-propanediaminium tetraiodide (YOYO-1) Cannot Be Simply Replaced by In-Class Analogs or Mono-Intercalators


Cyanine nucleic acid stains exhibit marked differences in binding stoichiometry, affinity, fluorescence enhancement, photophysical properties, and environmental sensitivity that preclude generic substitution. YOYO-1 is a bis-intercalator bearing four positive charges, whereas closely related dyes such as YO-PRO-1 are mono-intercalators with only two positive charges; this fundamental structural divergence results in orders-of-magnitude differences in DNA-binding affinity (Ka of 10^10–10^12 M^-1 for YOYO-1 vs. ~10^5–10^6 M^-1 for mono-intercalators) [1], binding/unbinding kinetics (YO-PRO-1 rates are 2 orders of magnitude larger) [2], and the degree of DNA structural perturbation (contour length increase of 36% for YOYO-1 vs. ~6% for YO-PRO-1) [3]. Even among bis-intercalating dimers, the chromophore identity dictates spectral compatibility: YOYO-1 (oxazole yellow) emits at ~509 nm with excitation at 491 nm, while TOTO-1 (thiazole orange) emits at ~530 nm [4]. These parameters critically govern assay sensitivity, resolution, multiplexing capability, and compatibility with downstream enzymatic processes [5].

Quantitative Evidence Guide: Comparative Performance Metrics for N,N,N',N'-Tetramethyl-N,N'-bis(3-(4-((3-methyl-2(3H)-benzoxazolylidene)methyl)quinolinium-1-yl)propyl)1,3-propanediaminium tetraiodide (YOYO-1)


DNA Binding Affinity: YOYO-1 Exhibits 4–6 Orders of Magnitude Higher Affinity than Mono-Intercalators

YOYO-1 demonstrates exceptionally high binding affinity for double-stranded DNA, with reported association constants (Ka) in the range of 10^10–10^12 M^-1 [1]. In contrast, mono-intercalating cyanine dyes such as YO-PRO-1 exhibit Ka values approximately 4–6 orders of magnitude lower, typically ~10^5–10^6 M^-1 . Direct kinetic measurements on single lambda DNA molecules yielded a dissociation constant (Kd) for YOYO-1 of 12.1 ± 3.4 nM in 40 mM NaHCO3 buffer (pH 8.0) [2]. This extreme affinity arises from the compound's bis-intercalating geometry, wherein both oxazole yellow chromophores insert between adjacent base pairs, and its tetracationic charge enhances electrostatic attraction to the DNA backbone [3].

DNA binding affinity bis-intercalation single-molecule imaging fluorescence microscopy

Binding/Unbinding Kinetics: YOYO-1 Off-Rate Is 100-Fold Slower than Mono-Intercalator YO-PRO-1

Using an integrated optical tweezers and single-molecule fluorescence microscopy platform, the binding and unbinding rates of YOYO-1 and YO-PRO-1 were directly compared under identical force conditions. The rate of YO-PRO-1 binding and unbinding was found to be 2 orders of magnitude (100-fold) larger than that for YOYO-1 [1]. This kinetic disparity is attributed to the bis-intercalation mechanism of YOYO-1, which requires coordinated insertion of two chromophores and creates a much higher energy barrier for dissociation [2]. The second-order association rate constant for YOYO-1 was determined to be 3.8 ± 0.7 × 10^5 s^-1 M^-1, and the intercalation time constant (τ) decreased from 309 s to 62 s as YOYO-1 concentration increased from 10 nM to 40 nM, indicating binding is not diffusion-limited [3].

intercalation kinetics off-rate DNA staining stability optical tweezers

Fluorescence Enhancement: YOYO-1 Yields >1000-Fold Signal Increase Upon dsDNA Binding vs. ~20–40-Fold for Ethidium Bromide

YOYO-1 is virtually non-fluorescent in aqueous solution but undergoes a dramatic fluorescence enhancement of greater than 1000-fold upon intercalation into double-stranded DNA . This enhancement magnitude substantially exceeds that of traditional DNA stains such as ethidium bromide, which typically exhibits a 20–40-fold fluorescence increase upon DNA binding [1]. The high quantum yield of the DNA-bound YOYO-1 complex (QF between 0.2 and 0.7 for related YOYO-type dyes) [2], combined with a molar absorptivity of 140,000–180,000 L mol^-1 cm^-1 at 479 nm [3], yields exceptionally bright fluorescent signals. In direct flow cytometric comparisons, nuclei stained with YOYO-1 fluoresced over 1000 times more intensely than nuclei stained with mithramycin on an equimolar basis [4].

fluorescence enhancement signal-to-noise ratio DNA quantification gel electrophoresis

DNA Structural Perturbation: YOYO-1 Increases DNA Contour Length by 36% vs. 6% for YO-PRO-1

Bis-intercalation by YOYO-1 induces substantial elongation of double-stranded DNA. Single-molecule force-extension measurements using optical tweezers revealed that YOYO-1 binding at 100 nM increases DNA contour length by 30%, whereas the mono-intercalator YO-PRO-1 at the same concentration increases contour length by only 6% [1]. Independent kinetic studies on hydrodynamically stretched lambda DNA molecules confirmed a maximum DNA extension of 36 ± 4% upon saturation with YOYO-1, corresponding to each bound dye molecule interacting with approximately 3 base pairs [2]. The absence of the characteristic DNA overstretching transition in force-extension curves of YOYO-1–DNA complexes further indicates that bis-intercalation significantly alters DNA mechanical properties [3].

DNA elongation contour length bis-intercalation footprint single-molecule force spectroscopy

Spectral Compatibility: YOYO-1 (Ex/Em ~491/509 nm) Emits at Shorter Wavelength than TOTO-1 (~514/530 nm), Enabling Multiplexing

YOYO-1 and TOTO-1 are structurally analogous bis-intercalating dimers differing only in the heterocyclic moiety of the chromophore: YOYO-1 incorporates benzoxazole (oxazole yellow), while TOTO-1 incorporates benzothiazole (thiazole orange) [1]. This substitution shifts the spectral properties: YOYO-1 bound to dsDNA exhibits excitation/emission maxima at ~491/509 nm, whereas TOTO-1 emits at ~530 nm with excitation at ~514 nm [2]. In flow cytometric evaluations, YOYO-1 was identified as the brighter of the two dyes [3]. Both dyes are excitable by the common 488 nm argon-ion laser line, but their distinct emission maxima (Δλ ≈ 20 nm) permit spectral separation in multiplexed assays .

excitation/emission spectra multiplex fluorescence flow cytometry laser compatibility

Environmental Sensitivity: YOYO-1 Binding Stability Depends More Strongly on Ionic Strength than YO-PRO-1

The stability of YOYO-1 intercalation is markedly sensitive to buffer ionic strength and flow conditions. Under 1 M ionic strength with moderate buffer flow, both YOYO-1 and YO-PRO-1 are largely washed away from DNA within 2 minutes [1]. However, YOYO-1 exhibits a stronger ionic strength dependence than YO-PRO-1; its binding affinity decreases more precipitously as salt concentration increases due to electrostatic screening of the tetracationic charge [2]. In 40 mM NaHCO3 (pH 8.0) buffer, YOYO-1 maintains a Kd of 12.1 nM and requires several minutes to reach binding equilibrium even at 40 nM dye concentrations [3], whereas elevated ionic strength buffers accelerate dissociation [4].

ionic strength dependence buffer optimization dye retention single-molecule stability

Optimal Research and Industrial Application Scenarios for N,N,N',N'-Tetramethyl-N,N'-bis(3-(4-((3-methyl-2(3H)-benzoxazolylidene)methyl)quinolinium-1-yl)propyl)1,3-propanediaminium tetraiodide (YOYO-1) Based on Verified Performance Data


Single-Molecule DNA Imaging and Tracking in Low-Ionic-Strength Buffers

YOYO-1 is ideally suited for single-molecule fluorescence imaging of DNA where stable, long-duration labeling is required. The dye's exceptionally high binding affinity (Ka 10^10–10^12 M^-1) and slow off-rate (100-fold slower than YO-PRO-1) [1] ensure that DNA molecules remain fluorescently labeled throughout extended observation periods without dye exchange. The >1000-fold fluorescence enhancement upon DNA binding provides high signal-to-noise ratios essential for tracking individual DNA molecules in TIRF microscopy and optical tweezers experiments. Users should maintain buffer ionic strength below ~100 mM to preserve optimal binding stability, as elevated salt concentrations accelerate dye dissociation [2].

Flow Cytometric DNA Content Analysis Requiring Maximum Sensitivity

YOYO-1 is a premier choice for flow cytometric DNA content analysis where detection sensitivity is paramount. Direct comparative studies demonstrate that nuclei stained with YOYO-1 fluoresce over 1000 times more intensely than those stained with mithramycin on an equimolar basis [3]. The dye produces DNA histograms with coefficients of variation (CV) comparable to or better than propidium iodide and mithramycin standards [4]. Its excitation maximum at 491 nm aligns perfectly with the 488 nm argon-ion laser line standard on most flow cytometers, eliminating the need for specialized excitation sources. Optimal staining is achieved at dye concentrations of approximately 4.0 μM with RNase treatment to ensure DNA specificity [5].

Super-Resolution Microscopy (STORM) of Nucleic Acids

YOYO-1 has been validated for super-resolution microscopy applications including stochastic optical reconstruction microscopy (STORM), where its high photon yield and photoswitching characteristics enable sub-diffraction-limit localization of DNA . The dye's >1000-fold fluorescence enhancement upon DNA binding minimizes background signal from unbound dye, while its high quantum yield (QF 0.2–0.7) [6] ensures sufficient photon counts for precise single-molecule localization. The 509 nm emission peak is compatible with standard green-channel detection optics. For multiplexed super-resolution imaging, YOYO-1 can be paired with red-emitting DNA stains such as POPO-3 or YOYO-3 without spectral cross-talk [7].

Capillary Electrophoresis with Laser-Induced Fluorescence Detection for Ultratrace DNA Quantification

YOYO-1 enables ultrasensitive detection of double-stranded DNA fragments in capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection. The dye forms stable, highly fluorescent complexes with dsDNA that remain intact during electrophoretic migration, unlike mono-intercalators that undergo rapid exchange and produce broad, poorly resolved bands [8]. YOYO-1–DNA complexes are completely stable to electrophoresis on both agarose and polyacrylamide gels, permitting pre-staining protocols that simplify workflow and reduce hazardous waste compared to post-staining methods [9]. Detection sensitivity is approximately two orders of magnitude higher than conventional fluorescence-based procedures, enabling visualization of picogram quantities of DNA restriction fragments [10].

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